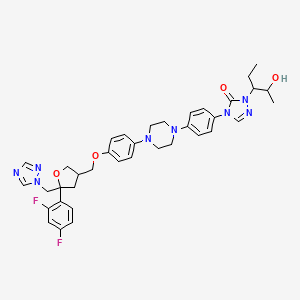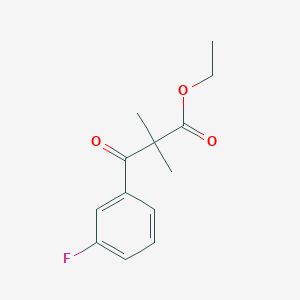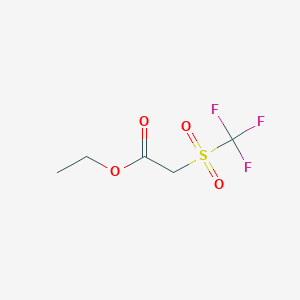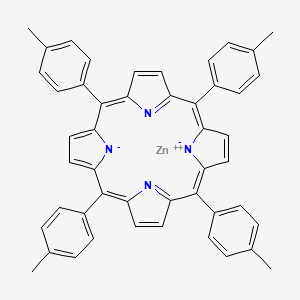![molecular formula C11H16N2O6 B15093239 1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B15093239.png)
1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Ethoxyuridine is a nucleoside analog that has garnered attention for its antiviral properties. It is structurally similar to uridine, with an ethoxy group replacing the hydroxyl group at the 2’ position of the ribose sugar. This modification allows 2’-ethoxyuridine to interfere with viral RNA synthesis, making it a valuable compound in antiviral research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-ethoxyuridine typically involves the modification of uridine. One common method includes the protection of the hydroxyl groups of uridine, followed by selective ethylation at the 2’ position. The protected uridine is then deprotected to yield 2’-ethoxyuridine. The reaction conditions often involve the use of ethyl iodide and a strong base such as sodium hydride in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of 2’-ethoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Ethoxyuridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can convert it back to uridine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include various uracil and uridine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2’-Ethoxyuridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a tool to study nucleic acid metabolism and the mechanisms of antiviral activity.
Medicine: Its antiviral properties make it a candidate for the development of antiviral drugs.
Mécanisme D'action
2’-Ethoxyuridine exerts its antiviral effects by inhibiting the synthesis of viral RNA. It incorporates into the growing RNA chain and blocks the formation of phosphodiester bonds, leading to chain termination. This prevents the replication of viral genomes and inhibits the proliferation of viruses. The molecular targets include viral RNA polymerases and other enzymes involved in nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyuridine: Lacks the hydroxyl group at the 2’ position.
5-Bromo-2’-deoxyuridine: Contains a bromine atom at the 5 position.
5-Ethynyl-2’-deoxyuridine: Contains an ethynyl group at the 5 position.
Uniqueness
2’-Ethoxyuridine is unique due to the presence of the ethoxy group at the 2’ position, which imparts distinct chemical and biological properties. This modification enhances its ability to inhibit viral RNA synthesis compared to other nucleoside analogs .
Propriétés
Formule moléculaire |
C11H16N2O6 |
|---|---|
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
1-[3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-2-18-9-8(16)6(5-14)19-10(9)13-4-3-7(15)12-11(13)17/h3-4,6,8-10,14,16H,2,5H2,1H3,(H,12,15,17) |
Clé InChI |
PYUVPJPVFGNWDE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol](/img/structure/B15093180.png)

![5-Amino-4-(benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15093201.png)
![7-[(2-Amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B15093206.png)
![N-[(2R,4R,5S)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-oxo-6-phenyl-2-(phenylmethyl)hexyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15093209.png)





